L-Allysine ethylene acetal
Overview
Description
L-Allysine ethylene acetal is a derivative of lysine, an essential amino acid. It is a compound of interest in various scientific fields due to its unique chemical structure and reactivity. The compound is often used as a precursor in the synthesis of other chemical entities and has applications in both research and industrial settings.
Mechanism of Action
Target of Action
L-Allysine ethylene acetal is a derivative of the amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine or its derivatives.
Mode of Action
As a lysine derivative, it may interact with its targets in a similar manner to lysine, possibly involving processes such as protein synthesis or enzymatic reactions .
Result of Action
Given its structural similarity to lysine, it may have similar effects, such as participating in protein synthesis or other lysine-dependent processes .
Preparation Methods
L-Allysine ethylene acetal can be synthesized through several methods. One common synthetic route involves the reaction of lysine with ethylene glycol under acidic conditions to form the acetal. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
L-Allysine ethylene acetal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in synthetic chemistry .
Scientific Research Applications
L-Allysine ethylene acetal has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the study of collagen cross-linking and tissue remodeling. In medicine, it is investigated for its potential role in the treatment of fibrotic diseases and as a biomarker for certain metabolic conditions. Industrially, it is used in the production of specialized polymers and materials .
Comparison with Similar Compounds
L-Allysine ethylene acetal is unique compared to other lysine derivatives due to its acetal protection, which provides stability and reactivity under specific conditions. Similar compounds include L-2-Aminoadipic acid, L-Pyroglutamic acid, and L-Glutamic acid γ-(3-carboxy-4-nitroanilide) ammonium salt. These compounds share some structural similarities but differ in their reactivity and applications. This compound’s unique properties make it particularly valuable in synthetic chemistry and biomedical research .
Properties
IUPAC Name |
(2S)-2-amino-5-(1,3-dioxolan-2-yl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c9-6(8(10)11)2-1-3-7-12-4-5-13-7/h6-7H,1-5,9H2,(H,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQULWPSGQYZREI-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(O1)CCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262449 | |
Record name | (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215054-80-1 | |
Record name | (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215054-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dioxolane-2-pentanoic acid, α-amino-, (αS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using L-Allysine ethylene acetal in the total synthesis of (+)-epiquinamide?
A1: The selection of this compound as a starting material likely stems from its structural similarity to the target molecule, (+)-epiquinamide. Both molecules share a similar carbon backbone, and the presence of specific functional groups in this compound likely facilitates the subsequent synthetic steps. [] The researchers aimed for a stereoselective synthesis, meaning they carefully controlled the formation of specific stereoisomers. The chirality of this compound as a starting material likely plays a role in achieving this stereoselectivity.
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